molecular formula C8H7F3S B7996526 2-(3,4,5-Trifluorophenyl)ethanethiol

2-(3,4,5-Trifluorophenyl)ethanethiol

Cat. No.: B7996526
M. Wt: 192.20 g/mol
InChI Key: ZAEYJOBIBNYKBL-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)ethanethiol is an organosulfur compound characterized by the presence of a trifluorophenyl group attached to an ethanethiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)ethanethiol typically involves the reaction of 3,4,5-trifluorophenylacetic acid with thiolating agents. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide to introduce the thiol group. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Addition: The thiol group can add to alkenes or alkynes to form thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Substitution: Halogenating agents such as bromine or chlorine.

    Addition: Catalysts such as palladium or platinum.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Halogenated derivatives.

    Addition: Thioethers.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity or protein function. The trifluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4,5-Trifluorophenyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-(3,4,5-Trifluorophenyl)acetic acid: Contains a carboxylic acid group instead of a thiol group.

    2-(3,4,5-Trifluorophenyl)ethylamine: Features an amine group instead of a thiol group.

Uniqueness

2-(3,4,5-Trifluorophenyl)ethanethiol is unique due to the presence of both a trifluorophenyl group and a thiol group, which imparts distinct chemical reactivity and potential applications. The trifluorophenyl group enhances the compound’s stability and lipophilicity, while the thiol group provides a reactive site for various chemical transformations.

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEYJOBIBNYKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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